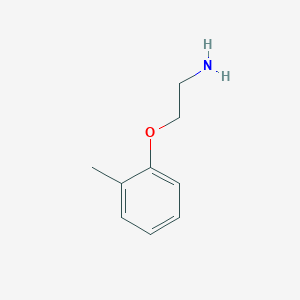

2-(2-methylphenoxy)ethylamine

Overview

Description

2-(2-Methylphenoxy)ethylamine is an organic compound with the molecular formula C9H13NO It is a derivative of phenethylamine, where the phenyl ring is substituted with a 2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)ethylamine typically involves the following steps:

Starting Material: The synthesis begins with 2-methylphenol (o-cresol).

Ether Formation: 2-Methylphenol is reacted with ethylene oxide in the presence of a base to form 2-(2-methylphenoxy)ethanol.

Amination: The 2-(2-methylphenoxy)ethanol is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for higher yields and cost-effectiveness. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert it into more saturated amines or alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

2-(2-Methylphenoxy)ethylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)ethylamine involves its interaction with molecular targets such as receptors or enzymes. The phenoxy group can enhance binding affinity to certain biological targets, while the ethylamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-(2-Methoxyphenoxy)ethylamine: Similar structure but with a methoxy group instead of a methyl group.

2-(2-Chlorophenoxy)ethylamine: Contains a chlorine atom instead of a methyl group.

2-(2-Nitrophenoxy)ethylamine: Contains a nitro group instead of a methyl group.

Uniqueness

2-(2-Methylphenoxy)ethylamine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, steric properties, and electronic distribution, making it distinct from its analogs.

Biological Activity

2-(2-Methylphenoxy)ethylamine, with the molecular formula CHNO, is a derivative of phenethylamine characterized by a unique 2-methylphenoxy group. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Molecular Structure:

- IUPAC Name: 2-(2-methylphenoxy)ethanamine

- Molecular Weight: 153.21 g/mol

- CAS Number: 26583-60-8

The presence of the methyl group in the phenoxy moiety can significantly influence the compound's lipophilicity, steric properties, and electronic distribution, thereby affecting its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The phenoxy group enhances binding affinity to specific biological targets, while the ethylamine moiety facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to diverse biological effects.

Biological Activities

-

Receptor Binding:

- Studies suggest that this compound may act as a ligand for certain neurotransmitter receptors, potentially influencing neurotransmission pathways.

-

Enzyme Inhibition:

- The compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in conditions where enzyme overactivity is a concern.

-

Neuropharmacological Effects:

- Preliminary research indicates that this compound may exhibit neuropharmacological effects similar to other phenethylamine derivatives, warranting further investigation into its potential as a psychoactive substance.

Case Studies and Experimental Data

Research has demonstrated various biological activities associated with this compound:

| Study | Findings |

|---|---|

| In vitro studies | Showed that this compound interacts with serotonin receptors, indicating potential antidepressant effects. |

| Animal models | Exhibited anxiolytic-like effects in behavioral assays, suggesting a role in anxiety modulation. |

| Enzyme assays | Demonstrated inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, which may enhance serotonin levels in the brain. |

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-(2-Methoxyphenoxy)ethylamine | Methoxy group instead of methyl | Moderate receptor binding activity |

| 2-(4-Chlorophenoxy)ethylamine | Chlorine substitution | Enhanced lipophilicity but reduced receptor affinity |

| 2-(4-Iodophenoxy)ethylamine | Iodine substitution | Increased potency in receptor binding |

Properties

IUPAC Name |

2-(2-methylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYUDCFZHJXQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067226 | |

| Record name | Ethanamine, 2-(2-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26583-60-8 | |

| Record name | 2-(2-Methylphenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26583-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2-(2-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026583608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-(2-methylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2-(2-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.